LISA-4
Description
LISA-4 (H-Glu[Ser(CO-MU)]-OH) is a fluorescent dipeptide probe specifically designed to visualize γ-glutamylcyclotransferase (GGCT) enzymatic activity in cellular environments . Developed by Yoshiya et al., this compound operates on a reaction mechanism where GGCT cleaves the γ-glutamyl bond, releasing the fluorescent methylumbelliferone (MU) moiety from the serine residue. This fluorescence signal correlates with GGCT activity, enabling real-time monitoring in biochemical assays. The probe has a molecular weight of 436.37, with the formula C₁₉H₂₀N₂O₁₀, and is stored at -20°C in powder form to maintain stability .
Despite its pioneering role in GGCT detection, this compound exhibits limitations due to its carbonate bond (Ser(CO-MU)), which undergoes hydrolysis under neutral pH conditions, leading to spontaneous fluorescence release and reduced specificity in cellular experiments . This instability prompted the development of an improved successor, LISA-101.
Properties
CAS No. |
1638785-71-3 |
|---|---|
Molecular Formula |
C19H20N2O10 |
Molecular Weight |
436.373 |
IUPAC Name |
2(S)-Amino-4-[1(S)-carboxy-2-(4-methyl-2-oxo-2H-chromen-7-yloxycarbonyloxy)-ethylcarbamoyl]-butyric acid |
InChI |
InChI=1S/C19H20N2O10/c1-9-6-16(23)31-14-7-10(2-3-11(9)14)30-19(28)29-8-13(18(26)27)21-15(22)5-4-12(20)17(24)25/h2-3,6-7,12-13H,4-5,8,20H2,1H3,(H,21,22)(H,24,25)(H,26,27)/t12-,13-/m0/s1 |
InChI Key |
XLWQRWXFXIISRU-STQMWFEESA-N |
SMILES |
O=C(O)[C@@H](N)CCC(N[C@H](C(O)=O)COC(OC1=CC(O2)=C(C=C1)C(C)=CC2=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LISA-4; LISA 4; LISA4; H-Glu[Ser(CO-MU)]-OH. |
Origin of Product |
United States |
Comparison with Similar Compounds
LISA-4 vs. LISA-101
The primary structural distinction lies in the replacement of this compound’s carbonate linkage with an N-alkylurea group in LISA-101, significantly enhancing chemical stability under physiological conditions . Additionally, LISA-101 substitutes MU with resorufin, a fluorophore with a longer emission wavelength (~590 nm vs. MU’s ~450 nm), reducing background noise and improving signal penetration in cellular imaging .
Table 1: Comparative Analysis of this compound and LISA-101
Broader Context in Fluorescent Probe Design
While this compound and LISA-101 are tailored for GGCT, their design principles align with enzyme-activated probes targeting proteases or transferases. For example:
- Quenched Activity-Based Probes (qABPs) : These use a fluorophore-quencher pair activated upon enzymatic cleavage, akin to this compound’s mechanism. However, LISA-101’s stability improvements address a common limitation in qABPs—off-target activation.
- Resorufin-Based Probes : The shift to resorufin in LISA-101 mirrors trends in redox and phosphatase probes, leveraging its red-shifted emission for in vivo compatibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
